Cas no 103501-83-3 (7-Chloro-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one)

103501-83-3 structure
Produktname:7-Chloro-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
7-Chloro-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 1-Benzoxepin-5(2H)-one,7-chloro-3,4-dihydro-9-methyl-
- 7-chloro-9-methyl-3,4-dihydro-2H-1-benzoxepin-5-one
- 7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one
- 1-Benzoxepin-5(2H)-one,7-chloro-3,4-dihydro-9-methyl
- BXQCAAAJCZAMKV-UHFFFAOYSA-N
- EN300-109208
- CCG-356034
- 7-chloro-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
- 7-Chloro-9-methyl-3,4-dihydro-1-benzoxepin-5(2H)-one
- 103501-83-3
- SCHEMBL6340500
- DTXSID70402198
- AKOS009328307
- Z384972998
- 7-Chloro-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one
-
- Inchi: InChI=1S/C11H11ClO2/c1-7-5-8(12)6-9-10(13)3-2-4-14-11(7)9/h5-6H,2-4H2,1H3
- InChI-Schlüssel: BXQCAAAJCZAMKV-UHFFFAOYSA-N
- Lächelt: ClC1=CC2C(=O)CCCOC=2C(C)=C1
Berechnete Eigenschaften
- Genaue Masse: 210.04500
- Monoisotopenmasse: 210.045
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 0
- Komplexität: 229
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 26.3A^2
- XLogP3: 2.7
Experimentelle Eigenschaften
- PSA: 26.30000
- LogP: 3.00370
7-Chloro-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-109208-0.1g |
7-chloro-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one |
103501-83-3 | 95.0% | 0.1g |
$232.0 | 2025-02-21 | |
TRC | C371063-50mg |
7-Chloro-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one |
103501-83-3 | 50mg |
$ 185.00 | 2022-04-01 | ||
Enamine | EN300-109208-0.25g |
7-chloro-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one |
103501-83-3 | 95.0% | 0.25g |
$331.0 | 2025-02-21 | |
Enamine | EN300-109208-2.5g |
7-chloro-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one |
103501-83-3 | 95.0% | 2.5g |
$1315.0 | 2025-02-21 | |
Aaron | AR008VHT-5g |
7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one |
103501-83-3 | 95% | 5g |
$2700.00 | 2023-12-16 | |
A2B Chem LLC | AE12965-100mg |
7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one |
103501-83-3 | 95% | 100mg |
$280.00 | 2024-04-20 | |
Aaron | AR008VHT-10g |
7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one |
103501-83-3 | 95% | 10g |
$3991.00 | 2023-12-16 | |
1PlusChem | 1P008V9H-1g |
7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one |
103501-83-3 | 95% | 1g |
$781.00 | 2025-02-24 | |
1PlusChem | 1P008V9H-50mg |
7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one |
103501-83-3 | 95% | 50mg |
$208.00 | 2025-02-24 | |
Aaron | AR008VHT-1g |
7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one |
103501-83-3 | 95% | 1g |
$948.00 | 2025-01-23 |
7-Chloro-9-methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one Verwandte Literatur
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1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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2. Book reviews
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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